
(3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. A common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: Boronic acid derivatives are investigated for their potential in drug development, including anticancer and antibacterial agents.
Industry: In the industrial sector, boronic acids are used in the synthesis of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, leading to the inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Pyridinylboronic acid
- tert-Butylboronic acid
Comparison: (3-(tert-Butyl)-5-(pyridin-3-yl)phenyl)boronic acid is unique due to the presence of both a pyridine ring and a tert-butyl group, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has enhanced stability and specificity in certain reactions.
Eigenschaften
Molekularformel |
C15H18BNO2 |
|---|---|
Molekulargewicht |
255.12 g/mol |
IUPAC-Name |
(3-tert-butyl-5-pyridin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-15(2,3)13-7-12(8-14(9-13)16(18)19)11-5-4-6-17-10-11/h4-10,18-19H,1-3H3 |
InChI-Schlüssel |
OQZXRFKWOGEREV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CN=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
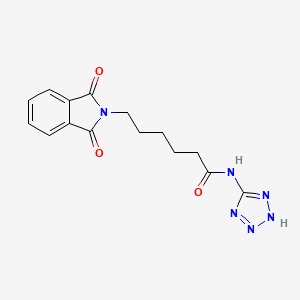
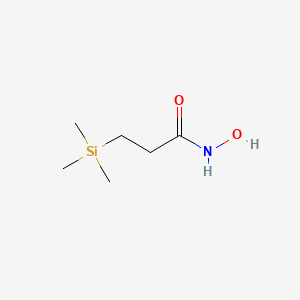
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)
![Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate](/img/structure/B14080682.png)
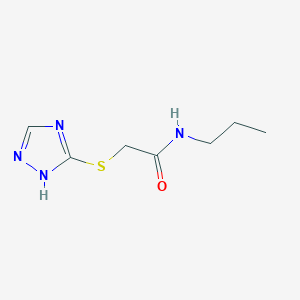
![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
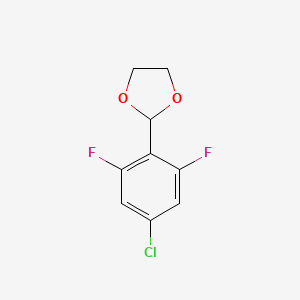

![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
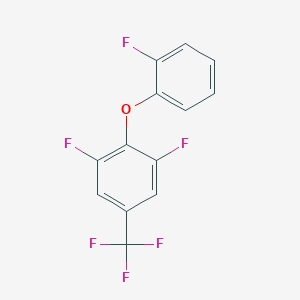
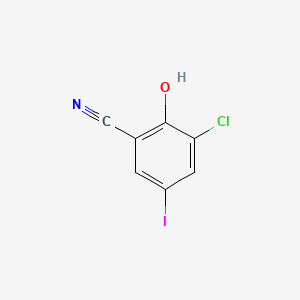
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
